Vonoprazan

描述

Vonoprazan is a potassium-competitive acid blocker (P-CAB) approved in Japan in 2014 for treating acid-related disorders, including gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and Helicobacter pylori eradication . Unlike proton pump inhibitors (PPIs), which bind irreversibly to the H+/K+ ATPase pump, this compound reversibly competes with potassium ions at the pump’s luminal surface, enabling rapid (1–2 hours) and sustained acid suppression independent of CYP2C19 metabolism . Clinical trials demonstrate its non-inferiority or superiority to PPIs like lansoprazole, particularly in severe GERD (Los Angeles grades C/D) and H. pylori eradication .

属性

IUPAC Name |

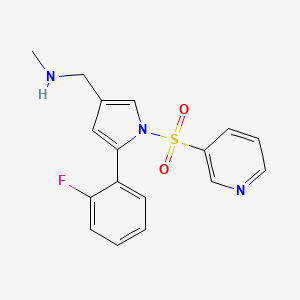

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDBKMOZYNOTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236869 | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

881681-00-1 | |

| Record name | Vonoprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VONOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194.8°C | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

准备方法

沃诺拉赞的合成涉及多个步骤:

初始反应: 5-(2-氟苯基)-1H-吡咯-3-甲醛溶解在有机溶剂中,与甲胺醇溶液混合生成亚胺。

Boc保护: 将中间体溶解在有机溶剂中,在冰浴条件下与Boc酸酐反应,生成另一个中间体.

磺酰化: Boc保护的中间体与氢化钠和冠醚反应,然后加入3-吡啶磺酰氯生成磺酰化产物.

化学反应分析

沃诺拉赞会经历各种化学反应,包括:

氧化和还原: 合成过程中涉及使用金属硼氢化物的还原步骤.

取代: 用3-吡啶磺酰氯进行磺酰化是其合成中的关键取代反应.

常用试剂: 常用的试剂包括甲胺、金属硼氢化物、Boc酸酐、氢化钠、冠醚和3-吡啶磺酰氯.

主要产物: 主要产物是沃诺拉赞富马酸盐,用于制药制剂.

科学研究应用

Vonoprazan is a potassium-competitive acid blocker that has been shown to be effective in treating acid-related disorders .

Cost-Effectiveness

- A study demonstrated that this compound is a cost-effective treatment option, despite higher medical costs associated with its long-term use .

Pharmacokinetics

- No clinically meaningful drug-drug interactions were observed, and this compound was well tolerated when administered with low-dose aspirin (LDA) or nonsteroidal anti-inflammatory drugs (NSAIDs) .

Safety

- This compound was associated with no safety concerns during an 8-week study, while there was a dose-dependent increase in serum gastrin .

Data Tables

Table 1: Clinical Outcomes of this compound vs. Esomeprazole and Lansoprazole

| Outcome | This compound 10 mg | Esomeprazole 20 mg | Lansoprazole 15 mg |

|---|---|---|---|

| Clinical outcomes | |||

| GI bleeding per 100 patients | |||

| Inpatient | 3.26 | 26.21 | 21.71 |

| Outpatient | 7.53 | 36.35 | 83.78 |

| GI bleeding death | 0.25 | 2.02 | 1.67 |

| Acute CV events | |||

| Inpatient | 12.64 | 14.13 | 13.90 |

| Outpatient | 9.44 | 10.54 | 10.37 |

| Acute CV events deaths | 1.82 | 2.00 | 1.97 |

| Total discounted LY | 12.47 | 12.35 | 12.38 |

| Total discounted QALYs | 10.01 | 9.66 | 9.72 |

| Cost outcomes (JPY) | |||

| Drug | 853,602 | 773,323 | 512,448 |

| GI bleeding | 33,960 | 256,601 | 239,460 |

| Acute CV events | 171,949 | 195,732 | 192,022 |

| Total | 1,059,510 | 1,225,657 | 943,930 |

Table 2: Clinical Outcomes in Different Scenarios

| Outcome | Scenario 1 | Scenario 2 | Scenario 3 |

|---|---|---|---|

| This compound 10 mg | This compound 10 mg | This compound 10 mg | |

| Lansoprazole 15 mg (generic) | Esomeprazole 20 mg | Esomeprazole 20 mg | |

| Clinical outcomes | |||

| GI bleeding per 100 patients | |||

| Inpatient | 3.26 | 3.26 | 3.26 |

| 21.71 | 26.23 | 26.15 | |

| Outpatient | 7.53 | 7.53 | 7.52 |

| 83.78 | 36.39 | 36.26 | |

| GI bleeding deaths | 0.25 | 0.25 | 0.25 |

| 1.67 | 2.02 | 2.01 | |

| Acute CV events per 100 patients | |||

| Inpatient | 12.64 | 12.56 | 12.84 |

| 13.90 | 13.65 | 15.28 | |

| Outpatient | 9.44 | 9.37 | 9.59 |

| 10.37 | 10.19 | 11.41 | |

| Acute CV event deaths | 1.82 | 1.81 | 1.85 |

| 1.97 | 1.94 | 2.14 |

Case Studies

作用机制

沃诺拉赞通过钾离子竞争性方式抑制H+, K±ATPase酶系统。 这种抑制会抑制胃壁细胞分泌表面的基础和刺激性胃酸分泌 . 该化合物与H+/K±ATPase的半胱氨酸分子形成二硫键,导致快速、显著和持续的胃酸分泌抑制 .

相似化合物的比较

Mechanism of Action and Pharmacokinetics

Vonoprazan’s pyrrole-based structure (pKa 9.3) allows rapid accumulation in parietal cells, achieving peak plasma concentrations within 2 hours and prolonged acid suppression (>24 hours) . Its independence from CYP2C19 polymorphisms ensures consistent efficacy across diverse patient genotypes, unlike PPIs, which exhibit variable effectiveness in poor metabolizers . Physiologically based pharmacokinetic models predict dose-proportional plasma concentrations and sustained intragastric pH >4, critical for healing EE and symptom relief .

Comparative Analysis with Similar Compounds

Potassium-Competitive Acid Blockers (P-CABs)

Revaprazan: The first P-CAB (approved in South Korea for ulcers), revaprazan exhibits efficacy comparable to PPIs but lacks this compound’s rapidity and durability due to a lower pKa (8.2 vs. 9.3) . Hepatotoxicity linked to its imidazopyridine ring limits its use, a risk mitigated in this compound’s structure .

Tegoprazan: A newer benzimidazole-based P-CAB, tegoprazan shows similar minimum inhibitory concentrations (MICs) to this compound against H. pylori. However, tegoprazan combined with metronidazole enhances bacterial susceptibility (20.6% vs.

| Table 1: P-CAB Comparative Efficacy | ||

|---|---|---|

| Property | This compound | Tegoprazan |

| Acid suppression duration | >24 hours | ~18 hours |

| H. pylori + metronidazole synergy | Moderate | High |

| CYP2C19 dependency | No | No |

Proton Pump Inhibitors (PPIs)

Lansoprazole: In phase III trials, this compound 20 mg achieved non-inferior EE healing rates vs. lansoprazole 30 mg at 8 weeks (92% vs. 90%) but showed faster healing at 2 and 4 weeks . This compound also maintained healing in 98% of CYP2C19 extensive metabolizers vs. 95% with lansoprazole .

Esomeprazole: this compound 20 mg outperformed esomeprazole 20 mg in sustaining intragastric pH >4 (29.2 vs. 19.8 hours/day) .

| Table 2: Efficacy in GERD/EE Management | ||

|---|---|---|

| Drug | Healing Rate (8 weeks) | pH >4 Duration (hours/day) |

| This compound 20 mg | 92% | 29.2 |

| Lansoprazole 30 mg | 90% | 17.5 |

| Esomeprazole 20 mg | 85% | 19.8 |

H2 Receptor Antagonists (H2RAs)

This compound and H2RAs show comparable efficacy in preventing ulcer recurrence (OR = 2.61 vs. PPIs, 95% CI: 0.81–8.41), but this compound is superior in reducing ulcer bleeding risk (OR = 0.36 vs. H2RAs) .

生物活性

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as an effective treatment for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori (H. pylori) eradication. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and interactions with other drugs.

This compound acts by reversibly binding to the gastric proton pump, specifically the H+, K+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation in an acidic environment, allowing for rapid and sustained acid suppression. Its potency is approximately 350 times greater than that of PPIs, leading to more effective management of acid-related disorders .

Pharmacokinetics

- Absorption : After oral administration, this compound reaches peak plasma concentration (Tmax) within 1-2 hours.

- Bioavailability : Approximately 9% in rats, indicating significant first-pass metabolism.

- Distribution : High volume of distribution exceeding body volume by tenfold.

- Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 enzymes.

- Half-life : Estimated mean elimination half-life is up to nine hours .

Treatment of GERD

A systematic review and meta-analysis demonstrated that this compound significantly improves healing rates in PPI-resistant erosive esophagitis (EE). The healing rates were reported as follows:

| Time Point | Healing Rate (%) | 95% Confidence Interval |

|---|---|---|

| Week 4 | 91.7 | 86.8 - 94.8 |

| Week 8 | 88.5 | 69.7 - 96.2 |

Additionally, maintenance rates were high at various follow-up points:

H. pylori Eradication

In a randomized clinical study comparing this compound with amoxicillin against standard triple therapy involving rabeprazole, this compound-based regimens achieved superior eradication rates:

| Treatment Group | Eradication Rate (%) |

|---|---|

| This compound + Amoxicillin (14 days) | 92.5 |

| This compound + Amoxicillin (10 days) | 91.6 |

| Rabeprazole Triple Therapy | 80.1 |

These results highlight the efficacy of this compound in eradicating H. pylori compared to traditional therapies .

Safety Profile

The short-term safety profile of this compound is generally comparable to that of PPIs, with treatment-emergent adverse events occurring at rates of 33.3% for this compound versus 26.4% for PPIs . Serious adverse events were notably absent in studies focusing on PPI-resistant GERD patients .

Drug Interactions

Research indicates that this compound can inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This inhibition may lead to altered metabolism of co-administered drugs, necessitating caution when prescribing this compound alongside medications metabolized by these pathways .

常见问题

Q. What analytical methods are recommended for quantifying vonoprazan and its metabolites in preclinical pharmacokinetic studies?

A validated UPLC-MS/MS method is widely used for simultaneous detection of this compound and its primary metabolite, this compound carboxylic acid (M1), in rat plasma. Key parameters include:

- Chromatography : ACQUITY UPLC® BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with gradient elution (acetonitrile-water containing 0.1% formic acid).

- Detection : ESI+ mode with MRM transitions m/z 346.04 → 314.97 (this compound) and m/z 347.08 → 205.06 (M1).

- Validation : Linear ranges of 5–1,000 ng·mL⁻¹ (this compound) and 10–2,000 ng·mL⁻¹ (M1), precision (RSD <15%), recovery rates (78–86%), and stability under varied conditions .

Q. How does this compound compare to proton pump inhibitors (PPIs) in acid suppression efficacy?

this compound inhibits H⁺/K⁺-ATPase reversibly and independently of acid activation, enabling faster, more potent, and sustained acid suppression. Unlike PPIs, it does not require food-timed dosing or CYP2C19 metabolism, reducing interpatient variability. Clinical trials show superior nighttime acid control and higher healing rates in severe erosive esophagitis (e.g., 92.9% vs. 84.6% for lansoprazole) .

Q. What are the standard methodologies for evaluating this compound's efficacy in H. pylori eradication trials?

Phase III randomized, double-blind studies (e.g., PHALCON-HP trial) compare this compound-based triple therapy (this compound + amoxicillin + clarithromycin) to PPI-based regimens. Endpoints include eradication rates at 4–8 weeks, assessed via urea breath tests or stool antigen assays. Subgroup analyses for CYP2C19 polymorphisms and clarithromycin resistance are critical .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in clinical trials?

PBPK-PD models integrate in vitro data (e.g., plasma concentration-time profiles, CYP3A4 metabolism) with clinical outcomes (e.g., intragastric pH >4 holding time). For example, simulations predict 24-hour acid suppression profiles and dose-exposure relationships, validated against phase I/II data .

Q. What statistical approaches address confounding factors in post-hoc analyses of this compound trials?

Pre-planned blinded interim analyses adjust for multiplicity (e.g., closed testing procedures). For post-hoc superiority claims, 95% confidence intervals (CIs) and Bayesian network meta-analyses are used. In the PHALCON-HP trial, this compound's eradication rate superiority (82.2% vs. 70.4% for lansoprazole) was supported by pre-specified non-inferiority margins (Δ=10%) and subgroup consistency .

Q. What protocols are recommended for long-term safety monitoring of this compound in clinical studies?

Q. How do drug-drug interactions (DDIs) with CYP3A4 inducers/inhibitors impact this compound dosing?

this compound exposure increases by 58% when co-administered with clarithromycin (CYP3A4 inhibitor). Conversely, CYP3A4 inducers (e.g., rifampicin) reduce AUC by ~50%. DDI studies recommend dose adjustments or therapeutic drug monitoring in polypharmacy cohorts .

Q. What factors influence this compound's efficacy in healing post-endoscopic submucosal dissection (ESD) ulcers?

Randomized trials show this compound's superiority over PPIs in large ulcers (≥35 mm), with scarring rates of 42.2% vs. 19.2% (p<0.05). Multivariate analyses identify ulcer location (lower stomach) and this compound use (OR=2.21) as key predictors .

Methodological Considerations

Q. How to design a non-inferiority trial comparing this compound to PPIs in erosive esophagitis?

Q. What analytical techniques ensure stability and purity of this compound fumarate in formulation studies?

Reverse-phase LC methods (e.g., Phenomenex Kinetex EVO C18 column) detect related substances (raw materials, degradants). Validation includes forced degradation studies (heat, light, pH) and resolution of ten impurities with RSD <2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。